molecular formula C8H12O2 B6604672 6-oxaspiro[3.5]nonan-2-one CAS No. 2386846-79-1

6-oxaspiro[3.5]nonan-2-one

Cat. No.: B6604672
CAS No.: 2386846-79-1
M. Wt: 140.18 g/mol
InChI Key: WPLKGMWTZNLPKK-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.5]nonan-2-one (CAS 2386846-79-1) is a valuable spirocyclic oxetane-based compound serving as a versatile building block in organic synthesis and medicinal chemistry research. Spirocyclic oxetanes are recognized as valuable structural alternatives in drug design, often used as polar, metabolically robust equivalents of the gem-dimethyl group . The unique three-dimensional structure of this spiro-fused system, featuring an oxetane ring, makes it a compelling scaffold for exploring novel chemical space in the development of bioactive molecules. Researchers utilize this and related spirocyclic oxetanes as key intermediates in synthetic routes, such as the construction of complex fused heterocycles like ring-fused benzimidazoles via oxidative cyclization reactions . The compound is characterized by its molecular formula C 8 H 12 O 2 and a molecular weight of 140.18 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-4-8(5-7)2-1-3-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLKGMWTZNLPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Oxaspiro 3.5 Nonan 2 One and Analogues

General Strategies for Spiro[3.5]nonane Framework Construction

The creation of the spiro[3.5]nonane system, which joins a cyclobutane (B1203170) and a cyclohexane (B81311) ring through a single carbon atom, is a key challenge in spirocyclic chemistry. Various synthetic approaches have been developed to efficiently construct this unique structural motif.

Cyclization reactions, particularly those that occur in a sequential or domino fashion, are powerful tools for building complex molecular architectures from simpler precursors. Multicomponent domino reactions, for instance, offer a highly efficient route to spiro compounds by forming multiple bonds in a single operation. mdpi.com A notable example is the Knoevenagel/Michael/cyclization multicomponent methodology, which has been successfully employed for the synthesis of various spiro compounds. mdpi.com This approach typically involves the reaction of starting materials like isatin, malononitrile, and barbituric acid under catalytic conditions, often assisted by microwave irradiation to enhance reaction rates and yields. mdpi.com

Table 1: Example of a Domino Cyclization for Spiro Compound Synthesis

Starting Materials Catalyst Conditions Product Type Yield Range

Intramolecular nucleophilic substitution is a fundamental strategy for ring formation, including the construction of spirocyclic systems. This method involves a molecule containing both a nucleophile and a leaving group, which react internally to form a cyclic product. youtube.com The success of these reactions is governed by thermodynamic factors, including the probability of the nucleophile encountering the electrophilic center (entropic considerations) and the strain of the resulting ring (enthalpic considerations). youtube.com

In the context of spiro[3.5]nonane synthesis, this strategy can be applied to close one of the rings onto a pre-existing cyclic structure. For example, a synthesis method for 2,5-dioxa-8-azaspiro[3.5]nonane, an analogue of the target compound, involves a key self-cyclization step. google.com In this process, a precursor molecule undergoes an internal reaction under the action of a base to form the second ring of the spiro system. google.com

Reaction Scheme: Synthesis of a Spiro[3.5]nonane Analogue via Cyclization

Precursor Reagents Key Step Product

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are highly effective for constructing spirocycles. These reactions offer excellent control over stereochemistry and can rapidly build molecular complexity. Both [4+2] (Diels-Alder) and [3+2] cycloadditions have been utilized.

The Diels-Alder reaction can be used to synthesize fused spiro[4.4]-nonane-dione derivatives, which are structurally related to the spiro[3.5]nonane system. nih.gov In this approach, a dienophile such as spiro[4.4]nona-2,7-diene-1,6-dione reacts with a diene, followed by aromatization, to yield the annulated spiro product. nih.gov Similarly, various spiro-indane derivatives have been synthesized using [4+2] and [2+2+2] cycloaddition reactions as the key steps. rsc.org

Phosphine-catalyzed [3+2]-cycloaddition provides another direct route to spirocycles. nih.gov For example, the reaction between active exo-methylenecycles and ethyl 2,3-butadienoate can generate spiro[4.n]alkane skeletons. nih.gov The regioselectivity of such reactions can often be improved by using bulkier esters. nih.gov Azomethine ylides can also participate in [3+2] cycloadditions with derivatives of oxindoles to produce polysubstituted spiro[indoline-3,3′-pyrrolidines]. rsc.org

Synthesizing the spiro[3.5]nonane framework can also be achieved by starting with pre-formed cyclobutane and cyclohexane rings and creating the spirocyclic linkage. A method for accessing highly substituted spiro[3.n]alkanes, including the spiro[3.5]nonane system, involves the catalytic arylboration of spirocyclic cyclobutenes. nih.gov This alkene difunctionalization reaction allows for the rapid generation of molecular complexity on a pre-existing spirocyclic cyclobutene (B1205218) scaffold. nih.gov Depending on the substitution pattern of the cyclobutene, either a Copper/Palladium or a Nickel-catalyzed system can be utilized to achieve the desired transformation. nih.gov

Another approach involves the reaction of lithiated three-membered heterocycles, such as oxiranes, with 3-substituted cyclobutanones. rsc.org This reaction yields enantiomerically enriched cyclobutanols, which can then be rearranged to form oxaspirohexanes, demonstrating a method of building a spirocycle by combining two different ring precursors. rsc.org The inherent ring strain in small ring precursors like oxaspiropentanes and oxaspirohexanes can be exploited in synthetic endeavors, where Lewis acid-promoted rearrangements or nucleophilic additions can lead to ring expansion and the formation of larger, more complex structures. nih.gov

Targeted Synthesis of Spirocyclic Lactones and Oxaspiro[3.5]nonan-2-one Derivatives

The formation of the lactone ring is the defining step in the synthesis of 6-oxaspiro[3.5]nonan-2-one and related spirocyclic lactones.

Acid catalysis is a common and effective method for promoting lactonization, the intramolecular esterification that forms a lactone. This strategy is widely used in the synthesis of steroidal spirolactones, which share the core spirolactone feature with this compound. mdpi.comnih.gov

In a typical procedure, a precursor molecule containing both a carboxylic acid and a hydroxyl group is treated with an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to induce cyclization. mdpi.comnih.gov For instance, the synthesis of a key intermediate for the diuretic drug spironolactone (B1682167) involves a p-toluenesulfonic acid-mediated hydrolysis and cyclization reaction. nih.gov Similarly, the synthesis of other steroidal spiro-γ-lactones has been achieved through the oxidation of a primary alcohol to a carboxylic acid, followed by an acid-catalyzed cyclization with a nearby hydroxyl group. mdpi.comnih.gov The choice of acidic catalyst can be important, with acetic acid, oxalic acid, and methanesulfonic acid also being used in addition reactions that lead to spirolactone formation. google.com The use of Lewis and/or Brønsted acid additives can also facilitate related reactions, such as the ring-opening of spiroketals. nih.gov

Table 2: Examples of Acid Catalysts in Spirolactone Synthesis

Reaction Type Acid Catalyst Precursor Type Product Reference
Hydrolysis/Cyclization p-Toluenesulfonic acid Hydroxy-alkyne adduct Steroidal 17-spirolactone nih.gov
Lactonization p-Toluenesulfonic acid Hydroxy-propionic acid Unsaturated spirolactone mdpi.com

Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures, and the synthesis of spirolactones has significantly benefited from these advancements. Catalytic systems based on palladium, nickel, and gold have enabled unique cyclization and rearrangement pathways.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for reactions involving carbon monoxide (CO). Palladium-catalyzed carbonylative cyclizations have emerged as a powerful strategy for constructing lactone rings. One notable method involves the carbonylative oxaspirolactonization of hydroxycyclopropanols. This reaction proceeds by converting the starting material directly into the spirolactone in a single step under mild conditions, typically using a palladium acetate (B1210297) catalyst and a suitable phosphine (B1218219) ligand under a CO atmosphere. The process involves the in-situ generation of a reactive acylpalladium species which is then trapped by a tethered alcohol, avoiding the need for separate carboxylate synthesis and activation.

Another advanced strategy is the palladium-catalyzed oxidative cascade carbonylative spirolactonization of enallenols. In this highly selective cascade, three new carbon-carbon bonds and one carbon-oxygen bond are formed through the insertion of two CO molecules, rapidly building molecular complexity.

Table 1: Palladium-Catalyzed Carbonylative Spirolactonization

Starting Material Catalyst System Conditions Product Type Ref.
Hydroxycyclopropanols Pd(OAc)₂ / Phosphine Ligand 1-3 atm CO Oxaspirolactones researchgate.net
Enallenols Palladium Catalyst / Oxidant CO atmosphere Spirolactones researchgate.net

Nickel catalysis provides a distinct and effective approach for the enantioselective synthesis of spirocycles. A recently developed strategy focuses on the nickel-catalyzed intramolecular α-spirocyclization of lactones. This method facilitates the addition of lactone enolates to tethered aryl nitriles, forging 5-, 6-, and 7-membered spiro-rings with high efficiency and enantioselectivity. The reaction typically employs a Ni(COD)₂ precursor in conjunction with a chiral phosphine ligand, such as Mandyphos. The process is believed to proceed through the formation of an N-aryl imine intermediate, which is subsequently hydrolyzed during workup to yield the enantioenriched β-keto lactone product. This methodology has proven particularly effective for the formation of 7-membered rings, achieving enantiomeric excesses (ee) up to 90%.

Table 2: Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones

Ring Size Formed Catalyst System Ligand Max. Enantiomeric Excess (ee) Ref.
5-membered Ni(COD)₂ Chiral Mandyphos up to 84% researchgate.netacs.org
6-membered Ni(COD)₂ Chiral Mandyphos up to 50% researchgate.netacs.org
7-membered Ni(COD)₂ Chiral Mandyphos up to 90% researchgate.netacs.org

Gold(I) catalysis is renowned for its ability to activate alkynes toward nucleophilic attack under exceptionally mild conditions. This reactivity has been harnessed for the synthesis of spirolactones. One effective approach is the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids to form spirobislactones. The reaction proceeds smoothly in the presence of a gold(I) catalyst, often featuring a weakly coordinating ligand, to give the desired products in quantitative yields. The mechanism involves the η²-activation of the alkyne by the [LAu]⁺ complex, followed by intramolecular attack of the carboxylic acid nucleophile to form a vinyl-gold intermediate, which then undergoes protodeauration to release the catalyst and form the final product.

Furthermore, gold(I) catalysts featuring bifunctional phosphine ligands have been employed in the highly enantioselective desymmetrization of prochiral propargylic alcohols. This cycloisomerization provides access to cyclopentenes with a quaternary chiral center, a structure analogous to spirolactones, demonstrating the potential of gold catalysis for asymmetric spirocycle synthesis. mdpi.comnih.gov

Hypervalent Iodine Reagent Mediated Spirocyclization

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), serve as powerful metal-free oxidants in organic synthesis. nih.govresearchgate.net They are particularly effective in mediating oxidative cyclization reactions to form spirocyclic systems. The synthesis of spirolactones can be achieved through the intramolecular oxidative dearomatization of phenolic acids. In these reactions, the hypervalent iodine reagent activates the phenol (B47542) ring toward nucleophilic attack by the tethered carboxylic acid. The choice of solvent, often a fluorinated alcohol like 2,2,2-trifluoroethanol (B45653) (TFE), is crucial for promoting the reaction. This methodology provides a direct, metal-free route to spirodienone lactones from readily available precursors. rsc.org Chiral hypervalent iodine reagents and catalysts have also been developed to achieve asymmetric spirolactonization, affording products with high enantioselectivity. researchgate.net

Organocatalytic and Photoredox Approaches

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, sustainable alternatives to metal-catalyzed transformations.

Organocatalytic methods often rely on the activation of substrates using small organic molecules, such as chiral amines or phosphoric acids. Asymmetric cascade reactions are a hallmark of this field, enabling the rapid construction of complex chiral spirolactones from simple precursors in a single step. nih.gov For instance, the nucleophilic addition to benzolactone-derived olefins followed by an intramolecular cycloaddition can produce the spirolactone framework with high stereocontrol. nih.gov

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has opened new avenues for spirolactone synthesis under mild conditions. One innovative method is the photoinduced dearomatization of non-phenolic 1,1′-biaryl-2-carboxylic acids. nih.govrsc.org Using an acridinium (B8443388) photocatalyst under aerobic conditions, a carboxyl radical is generated, which attacks the neighboring aryl ring to form a spirodiene radical. This intermediate is then trapped by oxygen to yield the spirolactone. Another strategy involves a nickel/photoredox dual-catalyzed alkoxycarbonyl radical cyclization-cross-coupling cascade. researchgate.netnih.gov This process starts from a homoallylic oxalate (B1200264) precursor, which, upon activation by an iridium photocatalyst, generates an alkoxycarbonyl radical that undergoes a 5-exo cyclization. The resulting alkyl radical is then trapped by a nickel catalyst to participate in a cross-coupling reaction, forming highly functionalized γ-butyrolactones and spirolactones. nih.govacs.org

Table 3: Comparison of Photoredox Strategies for Spirolactone Synthesis

Methodology Key Precursor Catalytic System Key Intermediate Ref.
Photoinduced Dearomatization Biaryl-2-carboxylic acid Acridinium photocatalyst Carboxyl radical nih.govrsc.org
Cyclization-Cross-Coupling Homoallylic oxalate Ir photocatalyst / Ni catalyst Alkoxycarbonyl radical nih.gov
Lactonization-Alkynylation Homoallylic cesium oxalate Organic dye photocatalyst Alkoxycarbonyl radical acs.org

Stereoselective and Asymmetric Synthesis of Spirolactones

The construction of the quaternary stereocenter at the heart of the spirolactone ring with high stereocontrol is a primary objective in modern synthetic chemistry. Many of the methodologies discussed previously have been rendered asymmetric.

Metal-Catalyzed Asymmetric Synthesis : As detailed, nickel-catalyzed intramolecular cyclization using chiral Mandyphos ligands provides excellent enantiocontrol (up to 90% ee) in the formation of β-keto spirolactones. researchgate.netacs.org Gold(I) catalysis with chiral bifunctional ligands has also proven effective in desymmetrization reactions, setting a quaternary chiral center with high enantioselectivity. nih.gov

Organocatalytic Asymmetric Synthesis : This field excels at creating chiral environments. Organocatalytic asymmetric cascade reactions, often using chiral amines or Brønsted acids, can construct complex spirolactone skeletons from acyclic precursors with high diastereoselectivity and enantioselectivity. nih.gov

Substrate- and Reagent-Controlled Synthesis : Stereoselectivity can also be induced by chiral substrates or reagents. For example, chiral bifunctional sulfide (B99878) catalysts have been used to achieve enantioselective bromolactonizations of α-allyl carboxylic acids, leading to γ-chiral α-spiro-γ-lactones. researchgate.net Another approach involves the stereoselective [3+2] annulation of chiral aldehydes with methylene (B1212753) lactones, mediated by a Lewis acid, to construct the spirolactone framework. researchgate.netrsc.orgnih.gov Furthermore, the development of chiral hypervalent iodine reagents has enabled the catalytic asymmetric dearomatizing spirolactonization of naphthols with excellent levels of enantiomeric excess. researchgate.net

These diverse strategies underscore the continuous innovation in the field, providing a robust toolkit for the precise and efficient synthesis of this compound and its structurally diverse analogues.

Enantioselective Cyclization Methodologies

Achieving enantioselectivity in the formation of the this compound core is a critical aspect of its synthesis. One notable approach involves the photochemical cyclization of carbohydrate-derived precursors.

A mild and selective method for the synthesis of chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one derivatives, which are close analogues of the parent compound, utilizes the photolysis of 1-glycosyl-2,3-butanedione derivatives with visible light. This Norrish-Yang type photocyclization proceeds via a hydrogen atom transfer mechanism, where the stereocontrol of the cyclization is influenced by conformational and stereoelectronic factors. The use of photosensitizers can further modulate the stereochemical outcome of the reaction. This two-step process can be viewed as a stereocontrolled 1,3-transfer of an acetyl group.

While direct enantioselective methods for the parent this compound are not extensively documented, general strategies for the asymmetric synthesis of spiro-β-lactones offer valuable insights. The Staudinger ketene-imine cycloaddition, a powerful tool for β-lactin synthesis, can be rendered enantioselective through the use of chiral catalysts. Although this method is primarily used for nitrogen-containing spirocycles, its principles could potentially be adapted for the synthesis of oxaspiro compounds.

Diastereoselective Control in Spirolactone Formation

Diastereoselective control is crucial when multiple stereocenters are present or being formed in the spirocyclic system. For instance, in the synthesis of substituted this compound analogues, controlling the relative stereochemistry of the substituents on both the oxetane (B1205548) and the tetrahydropyran (B127337) rings is essential.

The diastereoselectivity of spiroannulation reactions can be significantly influenced by the choice of reagents and reaction conditions. For example, in the spiroannulation of phenolic substrates to form spiroethers, a related class of compounds, the diastereomeric ratio was found to be dependent on the oxidant used. Oxidation with lead tetraacetate (LTA) provided higher chemical yields and diastereoselectivity compared to [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or (diacetoxyiodo)benzene (B116549) (PIDA).

Furthermore, the stereochemical outcome of cyclization reactions can be directed by existing stereocenters in the starting material. In the synthesis of chiral 1-hydroxy-1-methyl-5-oxaspiro[3.5]nonan-2-one derivatives from carbohydrates, the inherent chirality of the sugar moiety directs the stereochemistry of the newly formed spirocyclic system.

Table 1: Comparison of Oxidants in a Diastereoselective Spiroannulation Reaction

OxidantDiastereomeric RatioYield
Lead Tetraacetate (LTA)HigherHigher
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)LowerLower
(Diacetoxyiodo)benzene (PIDA)LowerLower

Synthesis of Key Intermediates for this compound Derivatives

The efficient synthesis of this compound and its derivatives heavily relies on the availability of suitably functionalized key intermediates. These precursors often contain the pre-formed cyclobutane or tetrahydropyran ring, which are then elaborated to construct the final spirocyclic system.

The synthesis of functionalized cyclobutanes is a well-established field, with methods such as [2+2] cycloadditions and ring-opening of bicyclobutanes being prominent. Lewis acid-catalyzed diastereoselective ring-opening of bicyclobutanes using carbon nucleophiles represents a modern approach to access highly functionalized cyclobutanes with good stereocontrol.

For the tetrahydropyran portion, a variety of methods are available for the synthesis of substituted tetrahydropyrans. These include intramolecular cyclizations of hydroxyalkenes, Prins cyclizations, and hetero-Diels-Alder reactions. The choice of method depends on the desired substitution pattern and stereochemistry.

A key intermediate for the synthesis of 6-oxopiperidine-2-carboxylate (B1261032) derivatives, which share a six-membered heterocyclic core with this compound, is synthesized from meso dimethyl-α,α′-dibromoadipate. This highlights the strategy of using readily available starting materials to construct complex heterocyclic systems.

Chemical Reactivity and Mechanistic Investigations of 6 Oxaspiro 3.5 Nonan 2 One

Ring-Opening Reactions of Spiroketones

The inherent strain in the cyclobutanone (B123998) moiety of 6-oxaspiro[3.5]nonan-2-one makes it susceptible to ring-opening reactions. These reactions proceed via cleavage of a carbon-carbon bond within the four-membered ring, which alleviates the strain and leads to more stable acyclic or larger ring structures. Such transformations can be initiated by various reagents, including nucleophiles and acids.

The cleavage of the C-C bond in cyclobutanones can be achieved through transition-metal catalysis, notably with palladium, or through catalysis by Lewis acids. thieme-connect.comchemistryviews.org These reactions allow for the addition of a wide range of nucleophiles, resulting in functionalized acyclic carbonyl compounds. thieme-connect.com The reaction typically involves the coordination of the catalyst to the ketone, followed by oxidative addition into one of the C-C bonds adjacent to the carbonyl group. Subsequent reductive elimination with a nucleophile yields the ring-opened product.

For this compound, this would involve the cleavage of either the C1-C2 or C2-C3 bond. The attack of various nucleophiles, such as alcohols, amines, or carbon-based nucleophiles like arylboronic esters, would lead to the formation of functionalized cyclohexanecarboxylic acid derivatives. thieme-connect.comchemistryviews.org

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound
Nucleophile TypeExample NucleophileCatalyst TypePredicted Product Class
Oxygen NucleophileMethanol (CH₃OH)Palladium CatalystMethyl 3-(methoxymethyl)cyclohexane-1-carboxylate
Nitrogen NucleophileAniline (C₆H₅NH₂)Palladium Catalyst3-(Methoxymethyl)-N-phenylcyclohexane-1-carboxamide
Carbon NucleophilePhenylboronic acidPalladium Catalyst(3-(Methoxymethyl)cyclohexyl)(phenyl)methanone
Sulfur NucleophileThiophenol (C₆H₅SH)Lewis Acid (e.g., AlCl₃)S-Phenyl 3-(methoxymethyl)cyclohexane-1-carbothioate

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the attack by even weak nucleophiles, such as water or alcohols present as solvents. The subsequent steps can lead to the cleavage of the strained four-membered ring. While the acid-catalyzed ring opening of spiroketals is well-documented, the principles can be extended to spiroketones. nih.govresearchgate.net The process would likely involve the formation of a hemiacetal or hemiketal intermediate, followed by a C-C bond cleavage driven by the relief of ring strain to yield an unsaturated carboxylic acid derivative.

Transformations Involving the Carbonyl Group

The carbonyl group in this compound is a key site for chemical transformations, including oxidation and reduction reactions that modify the ketone functionality without necessarily opening the spirocyclic ring system.

The Baeyer-Villiger oxidation is a prominent reaction of cyclic ketones, converting them into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a catalyst. thieme-connect.de

The regioselectivity of the Baeyer-Villiger reaction is predictable based on the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge preferentially migrates. The general order is tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org In the case of this compound, the carbonyl group is flanked by a secondary carbon (C3) and a quaternary spiro carbon (C4). Due to the higher migratory aptitude of the quaternary center, the oxygen atom is expected to insert between the carbonyl carbon (C2) and the spiro carbon (C4). This would result in the expansion of the four-membered ring to a five-membered lactone, yielding a new spirocyclic compound, 7,9-dioxaspiro[4.5]decan-8-one.

Table 2: Baeyer-Villiger Oxidation of this compound
Oxidizing AgentPredicted Major ProductReaction Type
m-Chloroperoxybenzoic acid (m-CPBA)7,9-Dioxaspiro[4.5]decan-8-oneOxidative Ring Expansion
Trifluoroperacetic acid (TFPAA)7,9-Dioxaspiro[4.5]decan-8-oneOxidative Ring Expansion

The ketone functionality of this compound can be readily reduced to a secondary alcohol using standard hydride reducing agents. This is a fundamental transformation in organic synthesis. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would attack the electrophilic carbonyl carbon, followed by protonation (during workup) to yield the corresponding alcohol, 6-oxaspiro[3.5]nonan-2-ol. The choice of reagent can influence the reaction conditions, with NaBH₄ being a milder and more selective reagent typically used in alcoholic solvents, while the more reactive LiAlH₄ is used in ethereal solvents and requires a separate aqueous workup step.

Table 3: Reduction of this compound
Reducing AgentSolventProduct
Sodium borohydride (NaBH₄)Methanol or Ethanol6-Oxaspiro[3.5]nonan-2-ol
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF6-Oxaspiro[3.5]nonan-2-ol

Rearrangement Reactions and Cascade Processes

The ring strain inherent in the cyclobutanone structure of this compound serves as a powerful driving force for various rearrangement and cascade reactions. acs.orgnih.gov These processes can lead to the formation of complex bicyclic or expanded ring systems. For instance, spirocyclic cyclobutanones can undergo ring expansion through 1,2-migrations. acs.org

One illustrative example is the rearrangement of spirocyclic cyclobutane (B1203170) aminals (which are derived from the corresponding cyclobutanones). These reactions, promoted by N-halosuccinimides, can produce bicyclic amidines through a pathway involving cyclobutane ring expansion via a 1,2-carbon-to-nitrogen migration. acs.org It is plausible that this compound could be derivatized and subjected to similar conditions, where the relief of ring strain would facilitate a rearrangement to form a larger, fused heterocyclic system. Such cascade processes, initiated by a single chemical event, can efficiently build molecular complexity from a strained spirocyclic precursor. nih.govnih.gov

Polymerization Studies of Spiro Lactones

The unique spirocyclic structure of this compound, which combines a cyclobutanone ring and a tetrahydropyranone (lactone) ring sharing a single carbon atom, makes it an intriguing monomer for polymerization studies. The inherent ring strain in this system, particularly in the four-membered ring, is a significant driving force for polymerization reactions.

Step-Growth Polymerization Utilizing Spiro Lactones

Step-growth polymerization involves the reaction between bi-functional or multi-functional monomers, where polymers are formed in a stepwise fashion. wikipedia.orglibretexts.org Unlike chain-growth polymerization, the molecular weight of the polymer builds up slowly throughout the reaction. wikipedia.orguomustansiriyah.edu.iq

While this compound is not inherently a bifunctional monomer suitable for direct step-growth polymerization, it can be chemically modified to become one. A potential pathway involves the hydrolysis of the lactone ring to generate a ω-hydroxy carboxylic acid. This new molecule would possess both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it an A-B type monomer. This bifunctional monomer could then undergo self-polycondensation to form a polyester (B1180765).

The general scheme for this type of polyesterification is as follows:

n (HO-R-COOH) → H-(O-R-CO)n-OH + (n-1) H₂O

This approach allows for the incorporation of the spiro[3.5]nonane scaffold into a polymer backbone via a step-growth mechanism, which is distinct from the polymer structure obtained through ROP. High monomer purity and high conversion rates are crucial for achieving high molecular weight polymers in step-growth polymerizations. uomustansiriyah.edu.iq

Polymerization Shrinkage and Volume Expansion Phenomena

A significant challenge in polymer science is the volumetric shrinkage that occurs during polymerization. This phenomenon is primarily due to the conversion of longer van der Waals distances between monomer molecules to shorter covalent bond distances in the polymer chain. nih.govencyclopedia.pub This shrinkage can lead to internal stress, microfractures, and poor adhesion in applications like dental fillings and precision castings. encyclopedia.pubjodend.com

Ring-opening polymerization of cyclic monomers is a well-established strategy to reduce polymerization shrinkage. nih.gov The opening of a cyclic structure to form a linear polymer chain can partially or completely offset the shrinkage caused by bond formation. encyclopedia.pub Spirocyclic compounds, particularly spiroorthoesters (SOEs) and spiroorthocarbonates (SOCs), are renowned as "expanding monomers" because they can undergo a double ring-opening during polymerization. nih.govjodend.comresearchgate.net This cleavage of two bonds for every one new bond formed can lead to a net volume expansion. nih.gov For example, certain spiroorthocarbonates can exhibit an expansion of 3-4%. jodend.com

While this compound is a spiro lactone and not a spiroorthoester, its polymerization via ROP is still expected to exhibit significantly reduced shrinkage compared to the polymerization of non-cyclic monomers like methacrylates. The opening of the strained lactone ring system helps to counteract the volume contraction. The reduction in shrinkage is a key advantage for using monomers like this compound in high-performance material applications where dimensional stability is critical.

Monomer TypePolymerization MechanismTypical Volume Change (%)Reference
Methacrylates (e.g., Dental Resins)Free-Radical Chain Growth-1 to -6% (Shrinkage) jodend.com
Epoxy Resins (e.g., DGEBA)Cationic Ring-Opening~ -4.8% (Shrinkage) nih.gov
Spiroorthocarbonates (SOCs)Cationic Double Ring-Opening+0.19 to +3.5% (Expansion) nih.govjodend.com
Spiro Lactones (Expected)Ring-Opening PolymerizationReduced ShrinkageN/A

Functional Group Interconversions on the Spiro[3.5]nonane Scaffold

The this compound molecule possesses two key functional groups—a ketone and a lactone (cyclic ester)—that serve as handles for a variety of chemical transformations. Functional group interconversions (FGIs) can be used to synthesize a library of novel derivatives from this scaffold for various applications. nih.govyoutube.com

The ketone at the C-2 position is a versatile site for modification:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) to yield 6-oxaspiro[3.5]nonan-2-ol. nih.gov

Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the ketone into a primary, secondary, or tertiary amine.

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond (an exocyclic methylene (B1212753) group) by reacting it with a phosphorus ylide.

Baeyer-Villiger Oxidation: Oxidation of the cyclobutanone ring with a peroxy acid could lead to the formation of a second lactone ring, resulting in a bicyclic spiro-dilactone.

The lactone functional group can also be targeted:

Hydrolysis: Basic or acidic hydrolysis will open the lactone ring to form the corresponding ω-hydroxy carboxylic acid.

Aminolysis: Reaction with amines can open the lactone to form a hydroxy amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol.

These FGIs allow for the systematic modification of the this compound core, enabling the synthesis of new monomers, polymer building blocks, and biologically active molecules built upon the rigid spiro[3.5]nonane framework. nih.gov

Starting Functional GroupReagent(s)Resulting Functional Group
Ketone (C=O)NaBH₄ or LiAlH₄Alcohol (-CH(OH)-)
Ketone (C=O)RNH₂, NaBH₃CNAmine (-CH(NHR)-)
Ketone (C=O)Ph₃P=CH₂ (Wittig Reagent)Alkene (=CH₂)
Lactone (-COO-)H₂O / H⁺ or OH⁻Carboxylic Acid (-COOH) & Alcohol (-OH)
Lactone (-COO-)R₂NHAmide (-CONR₂) & Alcohol (-OH)
Lactone (-COO-)LiAlH₄Diol (two -OH groups)

Spectroscopic and Structural Characterization Techniques for Spiro 3.5 Nonan 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 6-oxaspiro[3.5]nonan-2-one, with its distinct spirocyclic structure, NMR provides crucial information on the chemical environment of each proton and carbon atom.

The protons on the cyclobutane (B1203170) ring (positions 1, 3) and the tetrahydropyran (B127337) ring (positions 5, 7, 8, 9) would exhibit characteristic chemical shifts and coupling patterns.

Cyclobutanone (B123998) Ring Protons (H-1, H-3): Protons on a cyclobutane ring typically resonate around 1.9-2.1 ppm. acs.orgresearchgate.net In a cyclobutanone, the protons alpha to the carbonyl group (at C-1 and C-3) would be deshielded and are expected to appear further downfield, likely in the range of 2.5-3.0 ppm. These protons would likely appear as complex multiplets due to geminal and vicinal coupling with each other.

Tetrahydropyran Ring Protons (H-5, H-7, H-8, H-9): The protons on the tetrahydropyran ring would show distinct signals based on their proximity to the ring oxygen.

Protons on carbons adjacent to the oxygen (C-5 and C-7), referred to as α-protons, are significantly deshielded and are expected to resonate in the 3.5-4.0 ppm region. chemicalbook.comchemicalbook.com

The remaining methylene (B1212753) protons on the tetrahydropyran ring (at C-8 and C-9) would be found further upfield, typically in the 1.5-1.9 ppm range, similar to those in cyclohexane (B81311). chemicalbook.comchemicalbook.com

The integration of the signals would correspond to the number of protons in each environment. The multiplicity (singlet, doublet, triplet, etc.) of each signal would provide information about the number of neighboring protons, helping to confirm the connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Expected Chemical Shift (ppm) Multiplicity
H-1, H-3 (α to C=O) ~ 2.5 - 3.0 Multiplet
H-5, H-7 (α to ring O) ~ 3.5 - 4.0 Multiplet
H-8, H-9 ~ 1.5 - 1.9 Multiplet

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. For this compound, seven distinct carbon signals are expected, as C-5 and C-7 are equivalent, and C-8 and C-9 are equivalent due to symmetry.

Carbonyl Carbon (C-2): The carbonyl carbon of a ketone is the most deshielded carbon in the molecule. In a cyclobutanone, ring strain shifts this signal significantly downfield, typically appearing at δ > 205 ppm. wikipedia.orgdocbrown.info

Spiro Carbon (C-4): The quaternary spiro carbon, being attached to four other carbons (one of which is an oxygen-bearing carbon), would appear in a unique region of the spectrum. Its exact shift is difficult to predict but would be downfield from simple alkane carbons.

Cyclobutanone Carbons (C-1, C-3): The methylene carbons alpha to the carbonyl group are expected in the range of 40-50 ppm.

Tetrahydropyran Carbons (C-5, C-7, C-8, C-9): The carbons adjacent to the ether oxygen (C-5, C-7) would be deshielded and are typically found in the 60-70 ppm range. libretexts.orglibretexts.org The other two carbons (C-8, C-9) would resonate at higher field, in the typical alkane region of 20-30 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Hybridization Expected Chemical Shift (ppm)
C-2 sp² > 205
C-4 (Spiro) sp³ ~ 70 - 90 (quaternary)
C-1, C-3 sp³ ~ 40 - 50
C-5, C-7 sp³ ~ 60 - 70
C-8, C-9 sp³ ~ 20 - 30

To confirm the assignments from 1D NMR and to gain deeper structural insight, advanced 2D NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between carbon types. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. For this compound:

A DEPT-90 spectrum would show no signals, as there are no CH (methine) groups.

A DEPT-135 spectrum would show all CH₂ groups (C-1, C-3, C-5, C-7, C-8, C-9) as negative peaks.

The quaternary carbonyl (C-2) and spiro (C-4) carbons would be absent from all DEPT spectra, allowing for their unambiguous identification by comparing the DEPT spectra with the standard broadband-decoupled ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. amazonaws.com This is particularly useful for confirming the structure of spirocyclic compounds. In this compound, a NOESY spectrum would be expected to show cross-peaks between protons on the cyclobutanone ring and protons on the tetrahydropyran ring that are in close spatial proximity. This through-space correlation would provide definitive proof of the spirocyclic junction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The most diagnostic feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibration.

Due to the significant angle strain in the four-membered ring, the carbonyl group of a cyclobutanone absorbs at a characteristically high frequency. While a typical acyclic ketone absorbs around 1715 cm⁻¹, the C=O stretch in cyclobutanone is observed at approximately 1785 cm⁻¹. libretexts.orgchemicalforums.com This significant shift to a higher wavenumber is a hallmark of a strained cyclic ketone.

Other expected absorptions would include:

C-O-C Stretch: A strong band corresponding to the ether linkage in the tetrahydropyran ring, typically appearing in the 1150-1085 cm⁻¹ region.

C-H Stretch: Absorptions for sp³ C-H bonds would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Absorption (cm⁻¹) Intensity
Ketone (in 4-membered ring) C=O Stretch ~ 1785 Strong
Ether C-O-C Stretch ~ 1150 - 1085 Strong
Alkane C-H Stretch ~ 2850 - 2960 Medium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecular ion is measured with very high accuracy, allowing for the determination of the molecular formula.

For this compound (C₈H₁₂O₂), the expected monoisotopic mass is 140.0837 Da. uni.lu HRMS would be able to confirm this mass to within a few parts per million, distinguishing it from other compounds with the same nominal mass.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 140, followed by a series of fragment ions resulting from the breakdown of the molecular ion. chemguide.co.ukfiveable.me Predicting the exact fragmentation pattern is complex, but likely pathways for a spiroketal ether would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, which is a common fragmentation pathway for ketones.

Ring Fragmentation: Cleavage of the tetrahydropyran ring, often initiated by the ring oxygen, leading to the loss of small neutral molecules like ethylene (B1197577) or formaldehyde.

Retro-Diels-Alder type reactions or other complex rearrangements of the spiro system.

Table 4: Predicted HRMS Data for this compound Adducts

Adduct Formula Calculated m/z
[M+H]⁺ C₈H₁₃O₂⁺ 141.0910
[M+Na]⁺ C₈H₁₂O₂Na⁺ 163.0729
[M+K]⁺ C₈H₁₂O₂K⁺ 179.0469

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Absolute Configuration and Conformation Determination

While spectroscopic methods establish the connectivity of atoms, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. mkuniversity.ac.innih.gov This technique is essential for determining the precise bond lengths, bond angles, and, most importantly, the conformation and absolute configuration of chiral spirocyclic compounds.

For a molecule like this compound, X-ray analysis would reveal:

Conformation of the Rings: It would confirm the puckered nature of the cyclobutanone ring and determine the preferred conformation (e.g., chair, boat, or twist-boat) of the six-membered tetrahydropyran ring.

Spiro Center Geometry: The analysis would provide precise data on the bond angles around the spiro carbon (C-4), confirming its tetrahedral geometry and the perpendicular orientation of the two rings.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces like van der Waals interactions or weak hydrogen bonds, which influences the material's bulk properties.

If the molecule were chiral (through substitution), X-ray crystallography using anomalous dispersion could be used to determine its absolute configuration (R or S) without ambiguity. nih.gov This makes it an indispensable tool in stereoselective synthesis and natural product chemistry.

Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

While techniques like NMR and IR spectroscopy provide foundational structural information, other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy offer insights into the electronic properties of spiro[3.5]nonan-2-one systems. These techniques are particularly useful for probing the carbonyl chromophore and its electronic transitions.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For a saturated cyclic ketone like this compound, the most relevant electronic transition is the n→π* (n-to-pi-star) transition of the carbonyl group. This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the C=O double bond.

The n→π* transition in saturated ketones is characteristically weak, with a small molar absorptivity (ε), and occurs at a relatively long wavelength in the UV region. In the case of this compound, the carbonyl group is part of a cyclobutanone ring. Experimental data for cyclobutanone shows a weak absorption band with a maximum (λmax) around 280 nm when measured in a non-polar solvent like cyclohexane. The presence of the oxaspirocyclic system is not expected to significantly alter the position of this absorption band, as it does not conjugate with the carbonyl group. Therefore, the UV-Vis spectrum of this compound is predicted to be dominated by this faint n→π* transition.

Compound SystemSolventElectronic TransitionTypical λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Saturated Cyclic Ketones (e.g., Cyclobutanone)Non-polar (e.g., Cyclohexane)n→π~280Weak (~15-30)
This compound (Predicted)Non-polarn→π~280Weak

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule absorbs a photon, is excited to a higher electronic state, and then emits a photon as it returns to the ground state. For a molecule to be fluorescent, it must efficiently undergo radiative decay from its lowest excited singlet state (S1) back to the ground state (S0).

However, saturated aliphatic and cyclic ketones, including systems like this compound, are generally considered to be non-fluorescent or at best, very weakly fluorescent at room temperature in solution. The primary reason for this is the high efficiency of a competing non-radiative process known as intersystem crossing (ISC).

Following excitation to the S1 state via the n→π* transition, the excited ketone molecule can rapidly and efficiently transition to the lower-energy triplet state (T1). This process, where the spin of the excited electron is reversed, is favorable in ketones. Once in the triplet state, the molecule can undergo other non-radiative decay pathways or photochemical reactions, but it does not typically return to the excited singlet state to fluoresce. The radiative decay from the triplet state to the ground state, known as phosphorescence, is also possible but is often not observed in solution at room temperature due to quenching processes.

Therefore, despite absorbing UV light, this compound and related spiro[3.5]nonan-2-one systems are not expected to exhibit significant fluorescence. Their photophysical properties are dominated by the efficient population of the triplet state, making them more relevant in the context of photochemistry rather than fluorescence-based applications.

Computational and Theoretical Chemistry of 6 Oxaspiro 3.5 Nonan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are indispensable tools for investigating the molecular and electronic properties of organic compounds from first principles. For a molecule like 6-oxaspiro[3.5]nonan-2-one, Density Functional Theory (DFT) would be a highly suitable method, offering a good balance between computational cost and accuracy.

A typical DFT study on this compound would commence with geometry optimization to determine its most stable three-dimensional structure. Functionals such as B3LYP or M06-2X, paired with a basis set like 6-31G(d,p) or larger, would be appropriate for this purpose. These calculations would yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and strain.

Following geometry optimization, a frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to compute vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in spectroscopic characterization. Furthermore, the frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for predicting the feasibility and outcomes of chemical reactions involving this compound.

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that could be applied. NBO analysis provides insights into the electronic structure by describing the distribution of electron density in terms of localized bonds and lone pairs. For this compound, NBO analysis could be used to quantify the hybridization of atomic orbitals, analyze donor-acceptor interactions (such as hyperconjugation), and determine atomic charges. These electronic details are fundamental to understanding the molecule's reactivity.

Computational MethodBasis SetProperties CalculatedTypical Application
B3LYP6-31G(d,p)Geometry, Vibrational Frequencies, Thermodynamic DataGeneral purpose calculations for geometry and energetics.
M06-2Xcc-pVTZMore accurate energies, especially for non-covalent interactionsRefined energy calculations and reaction barrier heights.
NBO Analysis-Atomic charges, orbital occupancies, donor-acceptor interactionsDetailed electronic structure analysis.

Conformational Analysis and Ring Strain Calculations

The presence of a six-membered ring in this compound suggests the existence of multiple conformations. The cyclohexanone (B45756) ring can adopt several non-planar forms, with the chair conformation generally being the most stable. However, the spiro-fusion to the rigid oxetane (B1205548) ring will influence the conformational landscape. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states connecting them. This can be achieved through computational methods like potential energy surface scans or more sophisticated molecular dynamics simulations. The relative energies of the different conformers would be calculated to determine their populations at a given temperature.

Ring strain is a critical feature of this compound, arising from the deviation of bond angles from their ideal values, particularly within the four-membered oxetane ring. wikipedia.org Computational chemistry provides several approaches to quantify ring strain energy (RSE). One common method is the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

Ring SystemExpected Contribution to StrainKey Strain Components
OxetaneHighAngle strain (deviation from 109.5°)
CyclohexanoneLow to ModerateTorsional strain, influenced by spiro-fusion

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, several types of reactions could be investigated, including nucleophilic addition to the carbonyl group, reactions involving the enolate form of the ketone, and ring-opening reactions of the strained oxetane ring.

To study a reaction mechanism computationally, one would first identify the reactants, products, and any intermediates. The geometries of these species, along with the transition state structures connecting them, would be optimized using a suitable quantum chemical method like DFT. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule at the peak of the energy barrier for the reaction.

Once the stationary points (reactants, products, intermediates, and transition states) have been located, their energies are calculated to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The rate of the reaction is exponentially dependent on the activation energy, so its accurate calculation is crucial for understanding reaction kinetics.

For instance, the mechanism of a nucleophilic attack on the carbonyl carbon of this compound could be modeled. The calculations would reveal whether the reaction proceeds through a direct addition or a more complex pathway, and how the presence of the spiro-oxetane ring influences the stereoselectivity of the attack. Similarly, computational studies could explore the conditions under which the oxetane ring might open, for example, under acidic or basic conditions, and what products would be formed. The photochemical cleavage of the oxetane ring, a retro-Paternò–Büchi reaction, is another plausible reaction pathway that could be investigated computationally. nih.gov

Electronic Structure and Spectroscopic Property Predictions

The electronic structure of this compound dictates its chemical and physical properties. Computational methods can provide a detailed picture of the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its electronic excitation properties.

Computational chemistry can also be used to predict various spectroscopic properties. As mentioned earlier, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be computed. These theoretical predictions can be invaluable in interpreting experimental NMR spectra and confirming the structure of the molecule.

The prediction of electronic spectra, such as UV-Vis absorption spectra, can be achieved using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between different molecular orbitals, including their energies and intensities. For this compound, TD-DFT could predict the wavelength of maximum absorption (λ_max) and help to understand the nature of the electronic transitions, such as n → π* transitions associated with the carbonyl group.

Spectroscopic TechniquePredicted PropertyComputational Method
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesDFT (e.g., B3LYP/6-31G(d,p))
NMR SpectroscopyChemical shifts (¹H, ¹³C), coupling constantsGIAO-DFT
UV-Vis SpectroscopyElectronic transition energies (λ_max)TD-DFT

Theoretical Insights into Reactivity and Selectivity

By integrating the information obtained from the computational analyses described above, a comprehensive understanding of the reactivity and selectivity of this compound can be developed.

The calculated molecular electrostatic potential (MEP) map can be used to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and the ether oxygen of the oxetane ring, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential would be expected around the carbonyl carbon, highlighting it as a site for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory provides another framework for understanding reactivity. The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. For example, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of this compound would be dominant. The spatial distribution of the LUMO would indicate the preferred site of nucleophilic attack.

Computational studies can also shed light on the selectivity of reactions. For reactions that can lead to multiple products, the relative activation energies for the different reaction pathways can be calculated. The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product. This is particularly relevant for stereoselective reactions, where the formation of one stereoisomer is favored over another. For this compound, the facial selectivity of nucleophilic addition to the carbonyl group could be investigated by comparing the activation energies for attack from the two different faces of the molecule. The steric hindrance imposed by the spiro-oxetane ring is expected to play a significant role in determining this selectivity.

Applications and Advanced Research Directions of Spiro 3.5 Nonane Lactones

Spirocyclic Lactones as Building Blocks in Complex Organic Synthesis

Spirocyclic lactones are recognized as "privileged structures" in medicinal chemistry and are present as core motifs in a wide array of natural products. bldpharm.com Their rigid, three-dimensional nature provides a well-defined orientation for functional groups, which is advantageous for designing molecules that can interact selectively with biological targets.

Synthesis of Natural Product Cores and Analogues

The spirolactone moiety is a key structural feature in numerous natural products demonstrating a variety of pharmacological properties. researchgate.net While direct incorporation of 6-oxaspiro[3.5]nonan-2-one into a specific total synthesis is not extensively documented, its structural motif is representative of spirocycles that form the core of complex bioactive molecules. For instance, related spiroketal lactones are central to the architecture of marine-derived fungal metabolites like cephalosporolides and penisporolides. The synthesis of these natural products often involves strategies to construct the spirocyclic core, highlighting the importance of this structural class in creating biologically active compounds. The presence of the spiro[3.5]nonane lactone framework provides a rigid scaffold from which further chemical diversity can be built, mimicking the structural complexity found in nature.

Design and Engineering of Novel Chemical Scaffolds

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance the three-dimensionality and novelty of drug candidates. bldpharm.com The introduction of a spiro center, such as the one in this compound, can improve key physicochemical properties of a molecule, including potency, selectivity, and metabolic stability. bldpharm.com

The rigid nature of the spiro[3.5]nonane system offers a predictable spatial arrangement of substituents, which is a critical advantage in scaffold-based drug design. mdpi.com By using this compound as a starting point, chemists can design libraries of novel compounds with diverse functionalities. The lactone ring provides a reactive handle for further chemical modifications, allowing for the attachment of various side chains and functional groups to explore chemical space and optimize biological activity. This strategy is central to the development of new therapeutic agents across different disease areas. nih.govnih.gov

Table 1: Advantages of Spirocyclic Scaffolds in Drug Design

Feature Description Implication in Medicinal Chemistry
Three-Dimensionality The spirocyclic core enforces a non-planar, rigid 3D structure. Enhances receptor/ligand complementarity and can lead to improved potency and selectivity. bldpharm.com
Novelty Provides access to unique areas of chemical space not occupied by traditional flat, aromatic scaffolds. Offers opportunities to develop new intellectual property and overcome challenges with existing drug classes.
Physicochemical Properties The introduction of sp³-rich spirocenters can modulate properties like solubility and metabolic stability. Can lead to improved pharmacokinetic profiles (ADME properties) of drug candidates. bldpharm.com

| Synthetic Accessibility | The lactone functionality serves as a versatile point for chemical modification and diversification. | Enables the creation of focused compound libraries for structure-activity relationship (SAR) studies. |

Role in Polymer Science and Materials Development

In polymer science, the strained ring system of this compound and related compounds offers unique opportunities for creating advanced materials, most notably through ring-opening polymerization (ROP). This process allows for the synthesis of polymers with specialized architectures and properties.

Strategies for Controlled Polymerization Shrinkage

A significant challenge in polymer chemistry is the volumetric shrinkage that occurs when monomers convert to polymers. This shrinkage can lead to mechanical stress, microfractures, and compromised performance in applications like dental composites and precision coatings. Oxaspiro monomers, including spiro-orthocarbonates and spiro-lactones, are a key class of "expanding monomers" designed to mitigate this problem. nih.gov

The mechanism behind their low-shrinkage behavior is a "double ring-opening" process. During polymerization, for each new bond that is formed, two bonds within the spirocyclic monomer are cleaved. nih.gov This process results in a net increase or minimal change in volume, effectively countering the shrinkage that typically occurs as monomers pack more efficiently into a polymer structure. The use of oxaspiro monomers in formulations for dental composites has been shown to drastically reduce shrinkage and associated stress. nih.gov

Table 2: Polymerization Shrinkage Control Mechanism

Polymerization Type Bond Formation/Cleavage Volume Change Consequence for Materials
Conventional (e.g., Methacrylates) One new bond formed per monomer unit. Significant shrinkage (1-6%). High internal stress, potential for defects, poor adhesion.

| Ring-Opening (Oxaspiro Monomers) | One new bond formed, two ring bonds cleaved. | Minimal shrinkage or net expansion. | Reduced stress, improved dimensional stability, enhanced durability. nih.gov |

Building Blocks for Novel Materials

The polymerization of this compound and similar monomers leads to the formation of novel materials, typically poly(ether-esters) or related polyesters, with properties directly influenced by the spirocyclic structure. The ability to form rigid, and in some cases, cross-linked polymers makes these monomers valuable for developing advanced materials. nih.gov The resulting polymers can be designed for specific applications where dimensional stability and mechanical integrity are paramount. For example, in the field of dental restoratives, the reduced polymerization shrinkage translates to better marginal adaptation and longevity of the filling. Furthermore, the polyester (B1180765) backbone of polymers derived from lactones offers pathways for creating biodegradable materials for use in medical devices or environmentally friendly plastics. bohrium.com

Development of Catalytic Systems Employing Spiro Frameworks

The rigid, three-dimensional structure of spirocyclic compounds has made them increasingly valuable scaffolds in the development of advanced catalytic systems. Their unique topology allows for precise control over the spatial arrangement of catalytic functionalities, which is crucial for achieving high levels of stereoselectivity in chemical transformations. The inherent chirality of many spiro frameworks has been harnessed to create a new generation of powerful catalysts for asymmetric synthesis.

Spiro Compounds as Chiral Ligands and Organocatalysts

Spirocyclic frameworks are integral to the design of effective chiral ligands and organocatalysts due to their structurally rigid and well-defined three-dimensional nature. This rigidity helps to create a specific chiral environment around a catalytic center, which is essential for high enantioselectivity in asymmetric reactions. The development of catalysts incorporating spiro motifs has become a significant area of research, leading to novel and efficient synthetic methods for creating optically pure compounds. nih.govharvard.com

The combination of organocatalysis with transition metal catalysis has emerged as a powerful strategy for synthesizing optically pure molecules that contain chiral quaternary centers, including spiro heterocyclic structures. nih.govresearchgate.net In these synergistic systems, chiral organocatalysts, often featuring a spirocyclic core, work in concert with a transition metal to achieve high levels of stereocontrol. Dominant organocatalytic strategies in this area include chiral aminocatalysis and N-heterocyclic carbene (NHC) catalysis. nih.govresearchgate.net

Beyond covalent catalysis, non-covalent organocatalysts based on spiro frameworks have also proven highly effective. researchgate.net Chiral phosphoric acids, thioureas, and squaramide derivatives incorporating spirocyclic backbones are frequently used to promote enantioselective reactions through hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net The defined geometry of the spiro ring system is key to the successful transfer of chiral information during the catalytic cycle.

The application of organocatalysis to the synthesis of spirocycles has grown exponentially, providing access to complex molecular architectures with high enantioselectivity. rsc.org These methods are prized for their operational simplicity and environmentally friendly nature compared to many metal-based catalysts. harvard.com

Table 1: Examples of Spiro Frameworks in Catalysis
Catalyst TypeSpiro Framework FeatureMode of ActionTypical Applications
Chiral Phosphoric AcidsAxially chiral spiro biaryl backbone (e.g., SPINOL, STRIP)Non-covalent Brønsted acid catalysisAsymmetric additions, cycloadditions, transfer hydrogenations
Spirocyclic AminocatalystsRigid spirocyclic amine structureCovalent catalysis (enamine/iminium ion formation)Asymmetric Michael additions, aldol (B89426) reactions, cycloadditions
N-Heterocyclic Carbenes (NHCs)Spirocyclic backbone adjacent to the carbene centerCovalent catalysis (umpolung of aldehydes)Asymmetric annulations, acylation reactions
Spirocyclic Thioureas/SquaramidesSpiro core positioning H-bond donorsNon-covalent H-bond donationAsymmetric Michael additions, Henry reactions

Future Prospects in Synthetic Methodologies and Chemical Space Exploration

The field of spirocyclic chemistry is poised for significant growth, driven by the increasing demand for structurally novel and complex molecules in drug discovery and materials science. dndi.orgnih.gov Future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic methods while simultaneously exploring the vast, untapped chemical space occupied by spiro compounds.

The development of novel synthetic strategies is paramount. While many methods for constructing spirocycles exist, there is a continuous need for reactions that offer greater step-economy, broader substrate scope, and higher yields. nih.gov Organocatalytic methods, in particular, are expected to see further advancement due to their mild reaction conditions and green credentials. harvard.com The design of one-pot, multi-component reactions that can rapidly assemble complex spirocyclic systems from simple precursors represents a key frontier. rsc.org Such approaches minimize waste and purification steps, aligning with the principles of sustainable chemistry.

Furthermore, the exploration of new catalytic cycles and the modification of existing organocatalysts will expand the toolkit available to synthetic chemists. harvard.com The use of synergistic catalytic systems, combining organocatalysis with metal catalysis or photocatalysis, is a promising avenue for accessing previously challenging spirocyclic structures. researchgate.netacs.org These dual-catalysis approaches can enable transformations that are not possible with a single catalytic system, opening doors to new reactivity patterns.

Chemical space exploration is another critical direction for future research. Spirocycles introduce a high degree of three-dimensionality into molecules, a feature that is increasingly recognized as beneficial for biological activity and favorable pharmacokinetic properties. Natural products, which often feature complex spirocyclic motifs, serve as a rich source of inspiration for designing new molecular scaffolds. nih.govresearchgate.net Computational tools and chemical space navigation methods are becoming essential for mapping the regions occupied by natural products and identifying promising, underexplored areas for the design of new spirocyclic compounds. researchgate.net By expanding into novel chemical space, researchers can develop compound libraries with greater structural diversity, increasing the probability of discovering new bioactive molecules for various therapeutic applications. mdpi.com

Table 2: Future Directions in Spirocycle Synthesis and Exploration
Research AreaObjectiveKey ApproachesPotential Impact
Synthetic MethodologyIncrease efficiency, stereoselectivity, and sustainabilityOrganocatalysis, synergistic catalysis (metal, photo), multi-component reactions, flow chemistryGreener, more cost-effective access to complex spirocycles
Catalyst DevelopmentExpand the scope of accessible spirocyclic structuresDesign of novel chiral ligands and organocatalysts, modification of existing catalyst backbonesEnabling new types of asymmetric transformations
Chemical Space ExplorationAccess novel 3D molecular architecturesNatural product-inspired synthesis, computational library design, diversity-oriented synthesisDiscovery of new bioactive compounds and materials
Application in Medicinal ChemistryImprove drug-like properties of therapeutic agentsIncorporation of spiro scaffolds to enhance potency, selectivity, and pharmacokineticsDevelopment of next-generation therapeutics with improved efficacy

Q & A

Q. What are the most reliable synthetic routes for 6-oxaspiro[3.5]nonan-2-one, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of this compound often involves multi-step routes, such as the aldolization of ketones with phenyl ester enolates (e.g., using cyclohexanone and phenyl esters under controlled temperatures of −70°C) . Key steps include cyclization of precursors like 1,1-cyclohexanediacetic acid diethyl ester with strong acid catalysts. Optimization requires precise control of temperature, solvent polarity (e.g., THF/hexane mixtures), and catalyst selection. Recrystallization from diethyl ether/hexane is critical for purity (yields up to 91%) . For reproducibility, follow protocols from peer-reviewed syntheses and validate intermediates via NMR and mass spectrometry.

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

Methodological Answer: Characterization should combine:

  • Spectral Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm spirocyclic connectivity and functional groups (e.g., ketone resonance at ~1750 cm1^{-1} in IR) .
  • Chromatography : HPLC or GC-MS to assess purity, especially after recrystallization.
  • X-ray Crystallography : For unambiguous confirmation of spirocyclic geometry, though this requires high-quality single crystals .
  • Comparative Data : Cross-reference with PubChem entries (e.g., CAS 5732-98-9 for structural analogs) .

Q. What biological assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer: Standard assays include:

  • MIC (Minimum Inhibitory Concentration) Tests : Against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
  • Time-Kill Kinetics : To assess bactericidal vs. bacteriostatic effects.
  • Mechanistic Studies : Fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., β-lactamase) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., carbonyl carbon) and nucleophilic regions (e.g., oxygen lone pairs) .
  • Transition State Analysis : Study ring-opening reactions (e.g., acid-catalyzed hydrolysis) to predict regioselectivity .
  • Docking Simulations : For biological targets, use AutoDock Vina to model binding interactions with enzymes (e.g., cytochrome P450) .
  • Database Mining : Leverage Reaxys or SciFinder to compare reactivity with analogs like 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex spirocyclic systems .
  • Isotopic Labeling : Use 13C^{13}\text{C}-enriched precursors to trace carbon connectivity .
  • Dynamic NMR : Study conformational exchange in solution (e.g., ring-flipping) to explain temperature-dependent splitting .
  • Collaborative Validation : Cross-check data with independent labs or databases like PubChem .

Q. How does the spirocyclic framework influence the compound’s pharmacokinetics, and what in vitro models can assess this?

Methodological Answer:

  • LogP Measurements : Determine lipophilicity via shake-flask or HPLC retention times to predict membrane permeability .
  • Metabolic Stability : Use liver microsomes (human/rat) to study cytochrome P450-mediated oxidation .
  • Caco-2 Cell Monolayers : Assess intestinal absorption and efflux transporter interactions (e.g., P-gp) .
  • Plasma Protein Binding : Equilibrium dialysis to quantify binding to albumin/globulins .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological ImplicationsReference
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-oneMethyl groups at C3Enhanced metabolic stability
2-Azaspiro[3.3]heptaneSmaller ring size (C3/C3)Reduced steric hindrance
7-Oxa-2-azaspiro[3.5]nonaneOxygen at C7 vs. C6Altered hydrogen-bonding capacity

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